3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-(aminomethyl)-N-(2-methoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-15-6-5-12-16(13,14)10-4-2-3-9(7-10)8-11/h2-4,7,12H,5-6,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLZMQINOQFCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with appropriate reagents to introduce the aminomethyl and methoxyethyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Aminomethyl vs. Amino/Hydroxy Substitutions
- This difference may influence reactivity in coupling reactions.
- The 3-amino-4-hydroxy analog (CAS: 112195-27-4) exhibits increased acidity due to the hydroxyl group, making it more suited for chelation-based applications compared to the target compound’s neutral ether group .
Methoxyethyl vs. Methyl/Alkyl Chains
- The 2-methoxyethyl chain in the target compound offers better solubility in polar aprotic solvents (e.g., DMSO) than the N-methyl analog (CAS: 808761-43-5), which is more lipophilic .
- In contrast, N-(3-methylbutan-2-yl) substituents (CAS: C₁₂H₂₀N₂O₂S) introduce branched alkyl chains, significantly increasing lipophilicity (logP ~2.5 vs. 1.2 for the target compound) .
Heterocyclic and Aromatic Modifications
- The N-(2-methoxyphenyl) derivative () demonstrates how bulky aryl groups can reduce metabolic clearance but may also hinder solubility .
Pharmacological and Industrial Relevance
- Target Compound : Industrial availability as a hydrochloride salt suggests utility in drug discovery, possibly as a carbonic anhydrase inhibitor or antimicrobial agent .
- WL7 () : The hydroxyethyl group may confer improved renal clearance profiles, making it a candidate for diuretic applications .
- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide : Documented in structural studies for its crystalline packing and sulfonamide bioactivity, though specific therapeutic data are lacking .
Biological Activity
3-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide, a sulfonamide derivative, has been the subject of various studies due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a methoxyethyl substituent, contributing to its interaction with biological targets. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA II, which are implicated in tumor growth and metastasis. Studies report IC50 values in the nanomolar range for CA IX, indicating strong inhibitory activity .
- Antimicrobial Activity : Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi. For instance, certain analogs have demonstrated effectiveness against E. coli and C. albicans, with minimum inhibitory concentrations (MIC) as low as 7.812 µg/mL .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Study 1: Anticancer Properties
A study focusing on the anticancer properties of sulfonamide derivatives highlighted the ability of certain compounds to induce apoptosis in breast cancer cell lines (MDA-MB-231). The treatment resulted in a notable increase in apoptotic markers compared to control groups, suggesting that structural modifications in sulfonamides can enhance their therapeutic efficacy against cancer .
Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens associated with urinary tract infections. Among the tested compounds, one derivative exhibited exceptional activity against E. coli and Pseudomonas aeruginosa, achieving significant reductions in biofilm formation and cellular integrity disruption at low concentrations .
Q & A
Q. Table 1. Comparative Synthetic Yields Under Different Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Triethylamine | DCM | 25 | 68 | |
| Pyridine | THF | Reflux | 82 |
Q. Table 2. Biological Activity of Derivatives
| Derivative | R Group | IC₅₀ (µM, CA II) | MIC (µg/mL, S. aureus) |
|---|---|---|---|
| Parent | 2-Methoxyethyl | 0.45 | 16 |
| Derivative A | 2-Hydroxyethyl | 0.78 | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
